molecular formula C17H31N3O4 B1670750 diprotin A CAS No. 90614-48-5

diprotin A

Cat. No. B1670750
CAS RN: 90614-48-5
M. Wt: 341.4 g/mol
InChI Key: JNTMAZFVYNDPLB-PEDHHIEDSA-N
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Description

Diprotin A is a dipeptidyl peptidase IV (DPP-IV) inhibitor . It inhibits the hydrolysis of incretins, which helps regulate blood glucose levels . Diprotin A also induces Src and vascular endothelium-cadherin phosphorylation, increasing vascular permeability in the retina .


Synthesis Analysis

Diprotin A is a tripeptide inhibitor of dipeptidyl peptidase 4 (DPP-4). It inhibits the degradation of glucagon-like peptide 1 (GLP-1) in culture with insulin-secreting BRIN-BD11 rat pancreatic β-cells when used at a concentration of 25 μM .


Molecular Structure Analysis

The molecular formula of Diprotin A is C17H31N3O4 . Its average mass is 341.446 Da and its monoisotopic mass is 341.231445 Da .


Chemical Reactions Analysis

Diprotin A is composed of one residue of proline and two residues of isoleucine . It is known to inhibit the hydrolysis of incretins .


Physical And Chemical Properties Analysis

Diprotin A is a solid (amorphous powder) with a white color . Its molecular weight is 341.45 .

Scientific Research Applications

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

  • Scientific Field : Biochemistry and Pharmacology .
  • Application Summary : Diprotin A is known to inhibit DPP-IV . DPP-IV is an enzyme that degrades incretins such as GLP-1 and GIP, which are hormones that stimulate insulin production . By inhibiting DPP-IV, Diprotin A helps to regulate blood glucose levels .
  • Methods of Application : Diprotin A is typically applied in a laboratory setting. It is soluble in water and can be stored at -20°C .
  • Results or Outcomes : The inhibition of DPP-IV by Diprotin A has been shown to regulate blood glucose levels, making it a potential therapeutic target for type 2 diabetes .

Stabilization of Peptide Hormones in Human Blood Specimens

  • Scientific Field : Medical Research and Clinical Biochemistry .
  • Application Summary : Diprotin A has been used in the stabilization of peptide hormones in human blood specimens . These hormones, including GLP-1, GIP, Glucagon, and OXM, have multiple physiological roles and potential therapeutic and diagnostic utility in the research of metabolic disorders .
  • Methods of Application : The application of Diprotin A in this context involves its addition to blood samples, where it inhibits the activity of DPP-IV and other peptidases .
  • Results or Outcomes : The use of Diprotin A has been shown to effectively inhibit both DPP-IV and other peptidase activities, preserving the stability of these variable peptides in blood samples . This increases their utility in drug and/or biomarker development .

Neurovascular Protection in Ischemic Cerebral Stroke

  • Scientific Field : Neurology and Pharmacology .
  • Application Summary : Diprotin A TFA has been found to exert neurovascular protection in ischemic cerebral stroke . It can reduce vascular endothelial (VE)-cadherin disruption by inhibiting the increase in cleaved β-catenin in response to hypoxia, thereby protecting the vascular barrier of human umbilical vein endothelial cells .
  • Methods of Application : The cerebral ischemia model was established by photothrombotic ischemia, followed by intraperitoneal injection with Diprotin A TFA and XAV-939 at doses of 70 μg/kg and 40 mg/kg 30 min once in the morning and once in the evening for 3 days .
  • Results or Outcomes : Mice injected with Diprotin A TFA exhibited reduced cerebral infarction volume, increased vascular area and length around the brain injury, increased pericyte and basement membrane coverage, upregulated expression of BBB tight junction proteins, and improved their BBB permeability .

Preparation of DPP-IV Inhibitory Peptides

  • Scientific Field : Biochemistry and Pharmacology .
  • Application Summary : Diprotin A has been used in the preparation of DPP-IV inhibitory peptides from Val-Pro-Xaa and Ile-Pro-Xaa peptide mixtures . These peptides have inhibitory activity against human dipeptidyl peptidase-IV (hDPP-IV), which degrades glucagon-like peptide 1 (GLP-1) and decreases insulin release .
  • Methods of Application : The peptides were isolated by reversed-phase high performance liquid chromatography (HPLC) analysis .
  • Results or Outcomes : The IC 50 and Ki values of VPV, VPI, and IPI were found to be 20.2, 22.2, and 46.7 µM and 10.8, 11.3 and 21.4 M −1, respectively . Peptides with lower Ki and IC 50 values showed relatively slower degradation when incubated with hDPP-IV .

Neurovascular Protection in Ischemic Cerebral Stroke

  • Scientific Field : Neurology and Pharmacology .
  • Application Summary : Diprotin A TFA has been found to exert neurovascular protection in ischemic cerebral stroke . It can reduce vascular endothelial (VE)-cadherin disruption by inhibiting the increase in cleaved β-catenin in response to hypoxia, thereby protecting the vascular barrier of human umbilical vein endothelial cells .
  • Methods of Application : The cerebral ischemia model was established by photothrombotic ischemia, followed by intraperitoneal injection with Diprotin A TFA and XAV-939 at doses of 70 μg/kg and 40 mg/kg 30 min once in the morning and once in the evening for 3 days .
  • Results or Outcomes : Mice injected with Diprotin A TFA exhibited reduced cerebral infarction volume, increased vascular area and length around the brain injury, increased pericyte and basement membrane coverage, upregulated expression of BBB tight junction proteins, and improved their BBB permeability .

Preparation of DPP-IV Inhibitory Peptides

  • Scientific Field : Biochemistry and Pharmacology .
  • Application Summary : Diprotin A has been used in the preparation of DPP-IV inhibitory peptides from Val-Pro-Xaa and Ile-Pro-Xaa peptide mixtures . These peptides have inhibitory activity against human dipeptidyl peptidase-IV (hDPP-IV), which degrades glucagon-like peptide 1 (GLP-1) and decreases insulin release .
  • Methods of Application : The peptides were isolated by reversed-phase high performance liquid chromatography (HPLC) analysis .
  • Results or Outcomes : The IC 50 and Ki values of VPV, VPI, and IPI were found to be 20.2, 22.2, and 46.7 µM and 10.8, 11.3 and 21.4 M −1, respectively . Peptides with lower Ki and IC 50 values showed relatively slower degradation when incubated with hDPP-IV .

properties

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O4/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTMAZFVYNDPLB-PEDHHIEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80920277
Record name N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diprotin A

CAS RN

90614-48-5
Record name Diprotin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90614-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diprotin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090614485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,260
Citations
H Hiramatsu, A Yamamoto, K Kyono, Y Higashiyama… - 2004 - degruyter.com
… hDPPIV and diprotin A (IlePro-Ile), a slowly hydrolyzed substrate of hDPPIV, at 2.2 A resolution. In this paper, we discuss the molecular interaction mechanism of diprotin A with hDPPIV …
Number of citations: 75 www.degruyter.com
J Rahfeld, M Schierborn, B Hartrodt, K Neubert… - … et Biophysica Acta (BBA …, 1991 - Elsevier
… In conclusion it is appropriate to refer to diprotin A, diprotin B, as well as to other tripeptides with an analogous structure as substrates for dipeptidyl peptidase IV, An apparent …
Number of citations: 160 www.sciencedirect.com
MY Zhou, YJ Zhang, HM Ding, WF Wu… - Frontiers in …, 2022 - frontiersin.org
… to investigate the possible effect of Diprotin A TFA on the VE … From the above literature, it can be concluded that Diprotin A … Accordingly, we hypothesized that Diprotin A plays a role in …
Number of citations: 2 www.frontiersin.org
C Chakraborty, MJ Hsu, G Agoramoorthy - Cell biochemistry and …, 2014 - Springer
… Sitagliptin and Diprotin-A. The structural information of Sitagliptin and Diprotin-A was collected … -4 and both the ligands such as Sitagliptin as well Diprotin-A, we used LIGPLOT (v.4.5.3) …
Number of citations: 23 link.springer.com
D Zhang, W Huang, B Dai, T Zhao… - American Journal …, 2010 - journals.physiology.org
… stem cells (MSC) with diprotin A would enhance MSC recruitment and penetration into … artery (LAD) pretreated with either vehicle (VEH) or diprotin A (DIP). At 28 days after cell sheet …
Number of citations: 63 journals.physiology.org
H UMEZAWA, T AOYAGI, K OGAWA… - The Journal of …, 1984 - jstage.jst.go.jp
… tin B and the later, diprotin A. Each of them was concentrated … , yielding 22.7 mg of diprotin A and 64.8 mg of diprotin B. … of diprotins were as follows: Diprotin A; mp 178180C (dec), [a…
Number of citations: 187 www.jstage.jst.go.jp
T Kawai, U Choi, PC Liu… - Stem cells and …, 2007 - liebertpub.com
… 5.0%, respectively, for CD34 PBCs treated with PBS or 20 mM Diprotin A, but … Diprotin A treatment on migration of the human cultured CD34 PBCs. We conclude that ex vivo Diprotin A …
Number of citations: 55 www.liebertpub.com
NA Krupina, NN Khlebnikova - Journal of Behavioral and Brain Science, 2016 - scirp.org
… -month-old diprotin A- or sitagliptin-treated rats in the elevated plus maze; diprotin A also enhanced … in both the diprotin A- and sitagliptin-treated one-month-old animals, while only the …
Number of citations: 16 www.scirp.org
Z Bagosi, M Jászberényi, E Bujdosó, G Szabó… - Neurochemistry …, 2006 - Elsevier
… and specific DPPIV inhibitor diprotin A on the striatal release of … the slices were pretreated with diprotin A. β-Funaltrexamine … EM2, at least when the slices were pretreated with diprotin A. …
Number of citations: 13 www.sciencedirect.com
M Balogh, BK Varga, DÁ Karádi, P Riba, Z Puskár… - Brain Research …, 2019 - Elsevier
… diprotin A showed μ and δ OR-mediated antinociception and only in the 2nd phase. This effect was Y1 or GLP-1 receptor antagonist insensitive. In conclusion, diprotin A … by diprotin A …
Number of citations: 7 www.sciencedirect.com

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